molecular formula C15H24BNO4 B6416372 5,6-Diethoxypyridine-3-boronic acid pinacol ester CAS No. 2096337-17-4

5,6-Diethoxypyridine-3-boronic acid pinacol ester

Cat. No.: B6416372
CAS No.: 2096337-17-4
M. Wt: 293.17 g/mol
InChI Key: XTNWBXIYHQGEQM-UHFFFAOYSA-N
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Description

5,6-Diethoxypyridine-3-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters are known for their versatility and stability, making them valuable intermediates in various chemical reactions. This compound, in particular, is used in the synthesis of complex molecules due to its unique reactivity and functional group compatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5,6-Diethoxypyridine-3-boronic acid pinacol ester typically involves the reaction of 5,6-Diethoxypyridine-3-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane under reflux conditions . The product is then purified using column chromatography to obtain the desired boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5,6-Diethoxypyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the corresponding boronic acids, boranes, and substituted boronic esters. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action

The mechanism of action of 5,6-Diethoxypyridine-3-boronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This reactivity is due to the presence of the boronic ester group, which can undergo transesterification and other reactions. The compound can also participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron donor to form carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 2-Ethoxypyridine-5-boronic acid pinacol ester
  • 3,4-Dimethoxypyridine-2-boronic acid pinacol ester

Uniqueness

5,6-Diethoxypyridine-3-boronic acid pinacol ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of certain target molecules where other boronic esters may not be as effective .

Properties

IUPAC Name

2,3-diethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO4/c1-7-18-12-9-11(10-17-13(12)19-8-2)16-20-14(3,4)15(5,6)21-16/h9-10H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNWBXIYHQGEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201150969
Record name Pyridine, 2,3-diethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201150969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096337-17-4
Record name Pyridine, 2,3-diethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096337-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,3-diethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201150969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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